4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
The exact mass of the compound this compound is 451.08954 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-bromophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O2/c1-13-9-10-25-19(11-13)27-23(29)20-14(2)26-17-7-4-8-18(28)22(17)21(20)15-5-3-6-16(24)12-15/h3,5-6,9-12,21,26H,4,7-8H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJBSYPHMOKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Br)C(=O)CCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361194-22-1 | |
| Record name | 4-(3-BROMOPHENYL)-2-METHYL-N-(4-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects against various diseases due to its structural characteristics.
- Anticancer Activity : Research has indicated that derivatives of quinoline compounds exhibit anticancer properties. Studies have shown that modifications in the quinoline structure can enhance cytotoxic effects against cancer cell lines .
- Antimicrobial Properties : The presence of bromine and pyridine moieties in the structure may contribute to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains and fungi .
Drug Development
The compound serves as a lead structure for developing new drugs targeting specific biological pathways.
- Targeting Kinases : Certain quinoline derivatives have been designed to inhibit kinase activity, which is crucial in cancer progression. The specific interactions of this compound with kinases are under investigation .
- Neuroprotective Effects : Some studies suggest that quinoline derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and pathways.
- Enzyme Inhibition Studies : Its ability to bind to specific enzymes makes it useful for studying enzyme kinetics and inhibition mechanisms. This can provide insights into metabolic pathways and disease mechanisms .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Effects :
-
Case Study on Neuroprotective Properties :
- A study investigated the neuroprotective effects of a related quinoline compound in models of oxidative stress-induced neuronal damage. The results indicated a reduction in cell death and improved cell viability, supporting further exploration into its therapeutic potential for neurodegenerative disorders .
Q & A
Q. What are the optimal synthetic routes for 4-(3-bromophenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes (e.g., 3-bromobenzaldehyde) with amines to form intermediates, followed by cyclization to construct the quinoline core. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like piperidine or acetic acid) significantly impact yield and purity. For example, analogous quinoline derivatives were synthesized using ethanol as a solvent under reflux (80–100°C) for 6–12 hours, achieving yields of 60–75% . Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are critical for confirming substituent positions and hydrogen bonding patterns. For example, the pyridinyl group’s protons resonate at δ 8.2–8.5 ppm in analogous compounds .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. Similar quinoline derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) with hydrogen-bonded networks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion for C₂₃H₂₂BrN₃O₂ expected at m/z 468.08) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics like ampicillin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Functional Group Substitution : Systematically replace the 3-bromophenyl or pyridinyl moiety with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. For example, fluorophenyl analogs showed enhanced metabolic stability in prior studies .
- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and predict binding affinities to targets like EGFR or COX-2 .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions using software like Schrödinger’s Phase .
Q. How should researchers address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum), hepatic microsomal metabolism, and blood-brain barrier permeability via LC-MS/MS .
- Orthogonal Assays : Validate cytotoxicity results using apoptosis markers (e.g., Annexin V/PI staining) alongside MTT .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., dosing frequency, formulation) affecting in vivo outcomes .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic yields?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways for cyclization steps .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, random forest algorithms improved yields by 15–20% in similar quinoline syntheses .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Quinoline Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Higher temps accelerate cyclization but may degrade intermediates | |
| Solvent | Ethanol or DMF | Polar aprotic solvents enhance solubility of aromatic intermediates | |
| Catalyst | Piperidine (5 mol%) | Reduces activation energy for Schiff base formation |
Q. Table 2: Common Analytical Techniques for Structural Validation
| Technique | Key Data Points | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.3–2.6 ppm (methyl groups) | Confirms substitution at C-2 and C-4 | |
| X-ray Crystallography | d-spacing of 2.8 Å | Resolves hydrogen bonding with pyridinyl | |
| HRMS | [M+H]⁺ = 468.08 | Validates molecular formula |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
